

In-Depth Technical Guide: PAR-2-IN-1 (CAS 1690176-75-0)

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Compound of Interest

Compound Name: PAR-2-IN-1

Cat. No.: B2399701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the compound identified by CAS number 1690176-75-0, also known as **PAR-2-IN-1** and IUN76750. This small molecule is a potent inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway, a key player in a variety of physiological and pathological processes, including inflammation and cancer.^{[1][2][3]} This document consolidates available information on its chemical properties, mechanism of action, synthesis, and biological activity, presented in a format tailored for research and drug development professionals.

Chemical and Physical Properties

The compound with CAS number 1690176-75-0 is chemically defined as Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.^[4] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1690176-75-0	[5]
Synonyms	PAR-2-IN-1, IUN76750	
Molecular Formula	C ₁₂ H ₁₄ ClN ₃ O ₂	
Molecular Weight	267.71 g/mol	
Appearance	White to light yellow solid	
Purity	≥99% (commercially available)	
Solubility	Soluble in DMSO (≥ 83.33 mg/mL)	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	

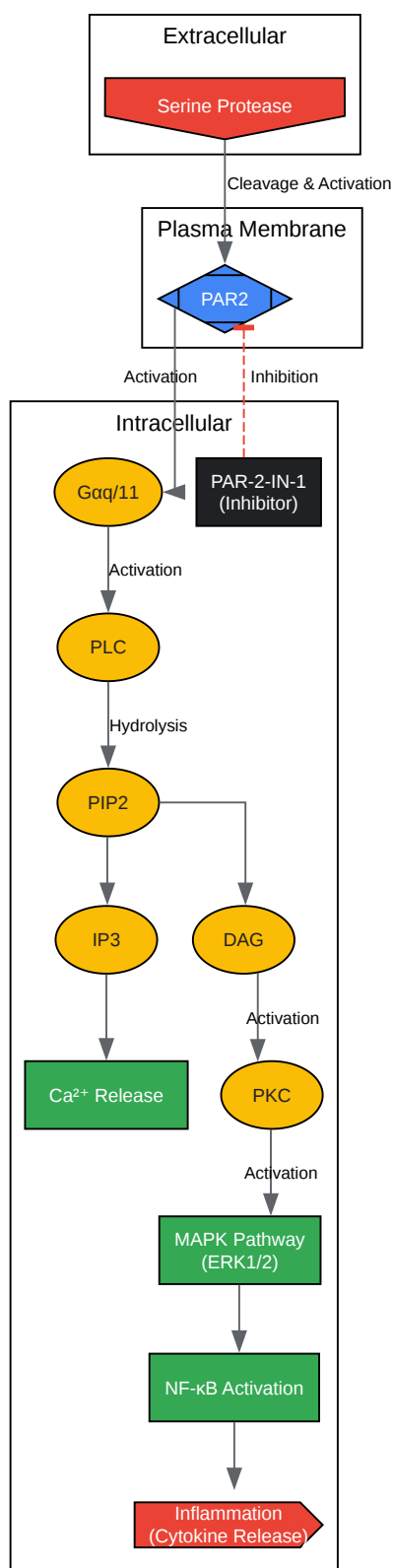
Mechanism of Action: Inhibition of the PAR2 Signaling Pathway

PAR-2-IN-1 functions as an inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway. PAR2 is a G-protein coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmask a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating downstream signaling cascades.

The activation of PAR2 is implicated in a range of cellular responses, particularly in inflammation and nociception. It can lead to the release of pro-inflammatory cytokines and chemokines. The signaling cascade initiated by PAR2 activation is complex and can involve multiple G-protein subtypes, leading to the activation of various downstream effectors.

PAR2 Signaling Pathway Diagram

The following diagram illustrates the key components of the PAR2 signaling pathway that **PAR-2-IN-1** is designed to inhibit.



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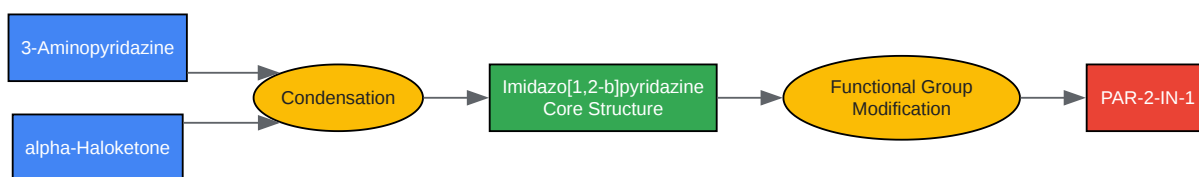
Caption: PAR2 signaling pathway and the inhibitory action of **PAR-2-IN-1**.

Synthesis and Experimental Protocols

Detailed synthesis protocols for Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate are described in the patent literature, specifically in WO2015048245A1. The general synthetic route involves the construction of the imidazo[1,2-b]pyridazine core followed by functional group modifications.

General Synthesis Workflow

The synthesis of the imidazo[1,2-b]pyridazine scaffold typically proceeds through the condensation of a substituted 3-aminopyridazine with an α -haloketone or a related electrophile.



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Caption: General synthetic workflow for **PAR-2-IN-1**.

Experimental Protocol: PAR2 Inhibition Assay (Calcium Flux)

A common method to assess the inhibitory activity of compounds against PAR2 is to measure the mobilization of intracellular calcium following receptor activation.

- **Cell Culture:** Human bronchial epithelial cells (16HBE14o-) or other cells endogenously expressing PAR2 are cultured to confluence in 96-well plates.
- **Fluorescent Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
- **Compound Incubation:** The cells are washed and then pre-incubated with varying concentrations of **PAR-2-IN-1** or vehicle control for a short period (e.g., 2-5 minutes) at room temperature.

- **Agonist Stimulation:** A PAR2 agonist, such as 2-furoyl-LIGRLO-NH₂ or trypsin, is added to the wells to stimulate the receptor.
- **Signal Detection:** Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader.
- **Data Analysis:** The inhibitory effect of **PAR-2-IN-1** is determined by quantifying the reduction in the agonist-induced calcium signal. IC₅₀ values are calculated from the dose-response curves.

Biological Activity and Therapeutic Potential

PAR-2-IN-1 is reported to possess both anti-inflammatory and anticancer properties, consistent with the known roles of the PAR2 receptor in these pathologies.

Anti-Inflammatory Activity

The PAR2 pathway is a significant contributor to neurogenic inflammation and pain. Inhibition of PAR2 has been shown to reduce inflammatory responses in various preclinical models. For instance, PAR2 antagonists can attenuate mast cell-dependent thermal hyperalgesia in mice. While specific in vivo data for **PAR-2-IN-1** is not extensively published in peer-reviewed literature, its inhibitory action on the PAR2 pathway suggests its potential as a therapeutic agent for inflammatory conditions.

In Vitro Assay	Endpoint	Result for PAR2 Inhibitors	Reference
Calcium Flux Assay	Inhibition of agonist-induced Ca ²⁺ release	Potent inhibition	
MAPK Signaling Assay	Inhibition of ERK1/2 phosphorylation	Effective blockade	

Anticancer Activity

The role of PAR2 in cancer is multifaceted, with evidence suggesting its involvement in tumor progression, metastasis, and resistance to therapy. High expression of PAR2 has been correlated with poor prognosis in some cancers. Inhibition of PAR2 has been shown to

decrease the proliferation, invasion, and colony formation of lung cancer cells and increase their sensitivity to chemotherapy. The potential of **PAR-2-IN-1** as an anticancer agent warrants further investigation in relevant preclinical models.

Cancer Cell-Based Assay	Endpoint	Effect of PAR2 Inhibition	Reference
MTT Assay	Cell Proliferation	Reduced	
Transwell Assay	Cell Invasion	Reduced	
Colony Formation Assay	Clonogenic Survival	Reduced	

Conclusion

PAR-2-IN-1 (CAS 1690176-75-0) is a specific inhibitor of the PAR2 signaling pathway with demonstrated potential for anti-inflammatory and anticancer applications. Its well-defined chemical structure and mechanism of action make it a valuable tool for researchers investigating the roles of PAR2 in health and disease. Further preclinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile for potential clinical development. This guide provides a foundational understanding of this compound to support ongoing and future research endeavors.

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